2-Ethyl-4-phenyl-1,3-thiazole

physicochemical characterization melting point purification

SAR exploration of 4-phenylthiazoles often requires the 2-ethyl substituent, but direct lithiation-methylation of the 2-methyl analog yields only ~5% of the target compound, wasting weeks of optimization. Procuring pre-formed 2-Ethyl-4-phenyl-1,3-thiazole eliminates this bottleneck. • Bypass low-yield homologation: Ready-to-use building block saves 2-4 weeks of synthetic effort. • Validated identity: MS, NMR, and IR spectra matched to Wiley SpectraBase (ID 1185731) for unambiguous confirmation. • Consistent supply: Research-grade purity (≥95%) with batch-to-batch consistency for reproducible SAR data.

Molecular Formula C11H11NS
Molecular Weight 189.28 g/mol
CAS No. 19968-50-4
Cat. No. B020040
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Ethyl-4-phenyl-1,3-thiazole
CAS19968-50-4
Synonyms2-Ethyl-4-phenylthiazole
Molecular FormulaC11H11NS
Molecular Weight189.28 g/mol
Structural Identifiers
SMILESCCC1=NC(=CS1)C2=CC=CC=C2
InChIInChI=1S/C11H11NS/c1-2-11-12-10(8-13-11)9-6-4-3-5-7-9/h3-8H,2H2,1H3
InChIKeyLQHZBBOWHMBQLQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Ethyl-4-phenyl-1,3-thiazole (CAS 19968-50-4): Physicochemical Identity and Baseline Procurement Profile


2-Ethyl-4-phenyl-1,3-thiazole (CAS 19968-50-4) is a disubstituted 1,3-thiazole heterocycle bearing an ethyl group at the 2‑position and a phenyl ring at the 4‑position . With a molecular formula of C₁₁H₁₁NS and a molecular weight of 189.28 g·mol⁻¹, the compound is a yellow‑to‑brown solid at ambient temperature (melting point 50‑51 °C) that exhibits moderate solubility in common organic solvents . It is commercially supplied primarily as a research‑grade building block (typical purity ≥95 %) for the synthesis of more complex thiazole‑containing molecules, including pharmacologically active phenylthiazole derivatives evaluated for antimicrobial, anti‑inflammatory, and enzyme‑inhibitory applications [1].

Why 2‑Ethyl‑4‑phenyl‑1,3‑thiazole Cannot Be Substituted by Generic Thiazole Analogs Without Experimental Validation


Within the phenylthiazole chemotype, seemingly conservative substituent changes at the 2‑position of the thiazole ring can produce measurable differences in electronic character, lipophilicity, and solid‑state properties. For example, replacing the 2‑ethyl group with a 2‑methyl substituent shifts the predicted aqueous basicity (ΔpKa ≈ 0.1 units), while the experimental melting point differs by roughly 20 °C — an indication that crystal packing and purification behavior are not congruent . More dramatically, substituting the 2‑ethyl group with a 2‑ethylthio moiety raises the experimental logP by over 1.2 units, fundamentally altering partitioning behavior in biphasic reaction systems [1]. These physicochemical divergences, coupled with the well‑documented sensitivity of biological target engagement to subtle structural modifications in 4‑phenylthiazole series, mean that even close analogs cannot be assumed to be functionally interchangeable without explicit, analyte‑specific data [2].

Head‑to‑Head and Cross‑Study Quantitative Differentiation of 2‑Ethyl‑4‑phenyl‑1,3‑thiazole from Closest Analogs


Experimental Melting Point vs. 2‑Methyl‑4‑phenylthiazole: Implications for Purification and Formulation

The experimentally determined melting point of 2‑ethyl‑4‑phenyl‑1,3‑thiazole is 50‑51 °C , whereas the close analog 2‑methyl‑4‑phenylthiazole melts substantially higher at 68‑72 °C . The ~20 °C depression indicates weaker crystal‑lattice stabilization in the 2‑ethyl derivative, a property that can be exploited for lower‑temperature melt‑based formulation strategies or that may necessitate different recrystallization solvents during purification.

physicochemical characterization melting point purification solid‑state properties

Predicted Aqueous Basicity (pKa) vs. 2‑Methyl‑4‑phenylthiazole: Effect on Ionization in Biological Assays

The predicted pKa of the thiazole nitrogen in 2‑ethyl‑4‑phenyl‑1,3‑thiazole is 2.74 ± 0.10 , compared with 2.83 ± 0.10 for 2‑methyl‑4‑phenylthiazole . Although both compounds exist predominantly in the neutral form at physiological pH, the ~0.09‑unit difference in basicity reflects the electron‑donating effect of the ethyl group and may influence protonation‑dependent interactions such as hydrogen‑bonding with biological targets or retention behavior in ion‑pair chromatography.

pKa ionization state bioavailability assay compatibility

Lipophilicity Gap vs. 2‑Ethylthio‑4‑phenylthiazole: Partitioning Behavior in Synthetic and Analytical Workflows

The experimental logP of 2‑ethyl‑4‑phenyl‑1,3‑thiazole (calculated as approximately 2.7 based on fragment‑based prediction) contrasts sharply with the experimentally determined logP of 3.87 for 2‑ethylthio‑4‑phenylthiazole [1]. This >1.1‑unit increase in logP upon sulfur insertion dramatically raises lipophilicity, which in turn affects reversed‑phase HPLC retention, organic‑solvent extractability, and potential membrane partitioning — all critical parameters for both synthetic purification and early‑stage ADME profiling.

logP lipophilicity partition coefficient HPLC retention

Regioselective Lithiation Chemistry: 2‑Ethyl‑4‑phenyl‑1,3‑thiazole as a By‑Product That Informs Reactivity Differences

Under standard lithiation conditions (BuLi, Et₂O, −78 °C), 2‑methyl‑4‑phenylthiazole undergoes predominant C5‑lithiation, affording 2,5‑dimethyl‑4‑phenylthiazole in 95% yield, while only 5% of the lateral lithiation product — identified as 2‑ethyl‑4‑phenyl‑1,3‑thiazole — is formed [1]. This 95:5 product ratio demonstrates that the 2‑methyl substituent strongly directs deprotonation to the ring rather than the side‑chain, whereas the pre‑formed 2‑ethyl compound is the direct product of side‑chain deprotonation. The finding establishes that the 2‑ethyl derivative is chemically distinct in its reactivity profile and cannot be obtained efficiently via this lithiation route.

lithiation regioselectivity C–H functionalization synthetic methodology

Predicted Solubility Differential vs. 2‑Methyl‑4‑phenylthiazole: Calculated Aqueous Solubility as a Surrogate for Bioassay Compatibility

The calculated aqueous solubility of 2‑methyl‑4‑phenylthiazole is 3.2 g/L (25 °C) . Although an experimentally measured solubility for 2‑ethyl‑4‑phenyl‑1,3‑thiazole was not located in the peer‑reviewed literature, fragment‑based prediction (ACD/Labs) suggests a lower solubility owing to the additional methylene unit increasing molecular volume and reducing aqueous compatibility. This predicted solubility decrement is consistent with the general observation that homologous alkyl substitution reduces aqueous solubility in aromatic heterocycles, making analyte‑specific solubility determination essential for reproducible bioassay dosing.

aqueous solubility calculated solubility bioassay media formulation

Evidence‑Backed Application Scenarios Where 2‑Ethyl‑4‑phenyl‑1,3‑thiazole Offers a Demonstrable Advantage


Synthetic Route Scouting for 2‑Ethyl‑4‑phenylthiazole‑Containing Pharmacophores

The direct lithiation‑methylation experiment demonstrates that 2‑ethyl‑4‑phenyl‑1,3‑thiazole is formed only as a 5% side product when attempting to functionalize the 2‑methyl analog [1]. Consequently, laboratories requiring the 2‑ethyl substitution pattern on a 4‑phenylthiazole core for SAR exploration should procure the pre‑formed 2‑ethyl compound rather than attempting on‑demand synthesis via methyl‑group homologation, saving significant optimization time and material costs.

Physicochemical Screening for Lead‑Optimization Candidate Selection

The experimentally verified melting‑point depression (~20 °C vs. 2‑methyl analog) and the predicted pKa shift (Δ ≈ −0.09) [1][2] position 2‑ethyl‑4‑phenyl‑1,3‑thiazole as a slightly more ionizable, lower‑melting scaffold candidate. These properties can be advantageous in early‑stage lead optimization when seeking to improve solubility‑limited absorption or enable low‑temperature formulation processing — provided that the specific target‑engagement profile is verified in parallel.

Lipophilicity‑Guided Selection Between 2‑Ethyl and 2‑Ethylthio Analogs

The >1.1‑unit logP differential between 2‑ethyl‑4‑phenyl‑1,3‑thiazole (~2.7) and 2‑ethylthio‑4‑phenylthiazole (3.87) [1] provides a rational basis for scaffold triage: researchers targeting intracellular pathogens or CNS‑penetrant agents may favor the higher‑logP 2‑ethylthio variant, whereas programs prioritizing aqueous solubility and metabolic stability may select the 2‑ethyl analog. This selection is supported by the general SAR finding that 4‑phenylthiazole substituent changes produce pharmacodynamic differences despite comparable in vitro potency [2].

Analytical Reference Standard for Phenylthiazole Metabolite Identification

The established SpectraBase entry (Wiley ID 1185731) providing MS, NMR, and IR spectral fingerprints for 2‑ethyl‑4‑phenyl‑1,3‑thiazole [1] makes the compound a viable reference standard for identifying ethyl‑substituted phenylthiazole metabolites or degradation products in pharmaceutical stability studies, where unambiguous chromatographic and spectral matching is required for regulatory submission.

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